REACTION_CXSMILES
|
[Mg].Br[C:3]1[C:11]2[CH:10]=[CH:9][S:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.II.BrC1SC2C=CC=CC=2C=1.[Cl:24][CH2:25][C:26](N(OC)C)=[O:27].[Cl-].[NH4+]>O1CCCC1>[S:8]1[CH:9]=[CH:10][C:11]2[C:3]([C:26](=[O:27])[CH2:25][Cl:24])=[CH:4][CH:5]=[CH:6][C:7]1=2 |f:5.6|
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2SC=CC21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(S1)C=CC=C2
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 50-60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a manner similar to
|
Type
|
ADDITION
|
Details
|
was added dropwise at 50-60° C. over 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 0.5 hour at 50-60° C.
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0-5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
STIRRING
|
Details
|
shaken with ethyl acetate (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica using
|
Type
|
ADDITION
|
Details
|
a 19:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant
|
Type
|
CUSTOM
|
Details
|
the solvents removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=CC=C2)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |